2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxin ring fused with a pyrroloimidazole core, making it a subject of study for its chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
The compound’s interaction with cholinesterases and lipoxygenase enzymes suggests that it may affect the cholinergic signaling pathway and the arachidonic acid metabolism pathway . Inhibition of these enzymes can lead to an increase in acetylcholine levels in the synaptic cleft and a decrease in the production of pro-inflammatory leukotrienes, respectively.
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
The inhibition of cholinesterases can lead to an increase in acetylcholine levels, which can enhance neural signal transmission. This may have potential therapeutic effects in conditions like Alzheimer’s disease . On the other hand, the inhibition of lipoxygenase enzymes can lead to a decrease in the production of pro-inflammatory leukotrienes, potentially reducing inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with benzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate sulfonamide . This intermediate is then subjected to further reactions involving various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its electronic properties.
Substitution: Commonly involves replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halides (e.g., alkyl halides) in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated compounds.
Scientific Research Applications
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Shares the benzodioxin core but differs in its sulfonamide group.
2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Similar structure but lacks the imidazole ring.
Uniqueness
What sets 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione apart is its unique combination of the benzodioxin and pyrroloimidazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-13-10-2-1-5-15(10)14(18)16(13)9-3-4-11-12(8-9)20-7-6-19-11/h3-4,8,10H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMAGSBMCIUQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.